1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C11H10F3N3. It is known for its unique trifluoromethyl group attached to a benzyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Mechanism of Action
Target of Action
The primary target of 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride is the adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a role in various biological functions such as heart rate, sleep, and inflammation.
Mode of Action
This compound interacts with its target, the adenosine receptor, by binding to the receptor and blocking its activity . This interaction results in changes in the cellular response to adenosine, a key modulator of neurotransmission, inflammation, and immune responses.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving adenosine signaling . Adenosine signaling plays a crucial role in many physiological processes, including neurotransmission, vasodilation, and immune response. By blocking the adenosine receptor, this compound can alter these pathways and their downstream effects.
Result of Action
The result of the action of this compound is the inhibition of the adenosine receptor . This can lead to a decrease in the physiological effects mediated by adenosine, such as vasodilation, inflammation, and neurotransmission.
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzyl chloride and 4-aminopyrazole.
Reaction Conditions: The reaction between 3-(trifluoromethyl)benzyl chloride and 4-aminopyrazole is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid hydrochloride: This compound also contains a trifluoromethyl group but differs in its core structure, leading to different chemical and biological properties.
1-[3-(Trifluoromethyl)benzyl]piperazine: Another compound with a trifluoromethyl group, but with a piperazine ring instead of a pyrazole ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3.2ClH/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17;;/h1-5,7H,6,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJNSCXADQOPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660030 |
Source
|
Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002033-51-3 |
Source
|
Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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